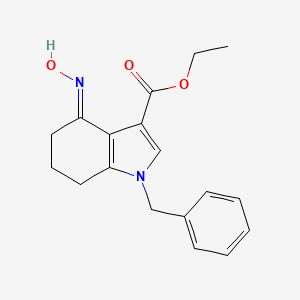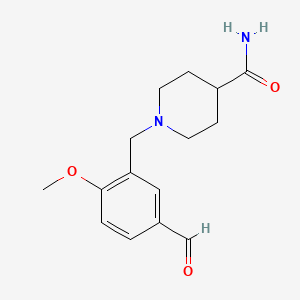
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide
Descripción general
Descripción
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide is a chemical compound with the following properties:
- Chemical Name : 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- MDL Number : MFCD03030312
- Boiling Point : Predicted to be 486.8±45.0 °C
- Density : Predicted density is 1.201±0.06 g/cm³
- pKa : Predicted pKa value is 16.43±0.20
Molecular Structure Analysis
The molecular structure of 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide consists of a piperidine ring with a formyl group and a methoxybenzyl group attached. The formyl group (CHO) and the methoxybenzyl group (C6H4OCH3) contribute to its overall structure.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations depend on the functional groups present. Investigating its reactions with various reagents and conditions would provide insights into its behavior.
Physical And Chemical Properties Analysis
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide exhibits the following properties:
- Boiling Point : Predicted to be 486.8±45.0 °C
- Density : Predicted density is 1.201±0.06 g/cm³
- pKa : Predicted pKa value is 16.43±0.20
Aplicaciones Científicas De Investigación
Alkoxycarbonylpiperidines in Aminocarbonylation
- Piperidines with ester functionality, such as 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant for synthesizing carboxamides from iodobenzene and iodoalkenes, contributing to the development of new compounds in organic chemistry (Takács et al., 2014).
Synthesis of Novel Benzodifuranyl Compounds
- Piperidine derivatives are used in the synthesis of novel benzodifuranyl compounds with potential anti-inflammatory and analgesic properties. This research is crucial for drug discovery, especially in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Discovery of Anti-HIV-1 CCR5 Antagonists
- Piperidine-4-carboxamide derivatives have been explored for their potential in inhibiting HIV-1. Such compounds demonstrate significant antiviral activity, which is vital for developing new treatments for HIV (Imamura et al., 2006).
Development of Carboxamide Protecting Groups
- Research on the development of new carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, is important for synthetic chemistry. These protecting groups facilitate the synthesis of complex molecules, including those derived from piperidine-4-carboxamide (Muranaka et al., 2011).
Synthesis of Benzamide Derivatives as Serotonin Agonists
- Piperidine-4-carboxamide derivatives are synthesized to explore their properties as serotonin 4 receptor agonists. This research is important for developing drugs that affect gastrointestinal motility (Sonda et al., 2004).
Synthesis of Sila-Analogues of σ Ligands
- Studies on sila-analogues of σ ligands involving piperidine derivatives contribute to understanding molecular interactions and pharmacological properties of such compounds. This research is significant for the design of new pharmacological agents (Tacke et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound were not explicitly mentioned in the available data. Researchers should exercise caution and follow standard laboratory safety protocols when handling it.
Direcciones Futuras
Future research should focus on:
- Elucidating the compound’s biological activity and potential therapeutic applications.
- Investigating its interactions with other molecules.
- Assessing its stability and toxicity profiles.
Propiedades
IUPAC Name |
1-[(5-formyl-2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14-3-2-11(10-18)8-13(14)9-17-6-4-12(5-7-17)15(16)19/h2-3,8,10,12H,4-7,9H2,1H3,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXDLDWCRAVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)
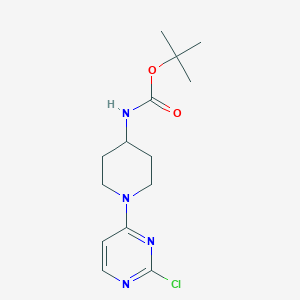
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
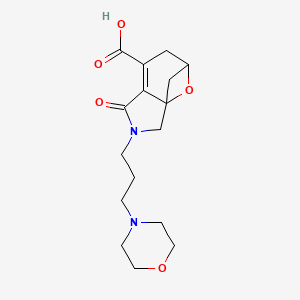
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)
![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)
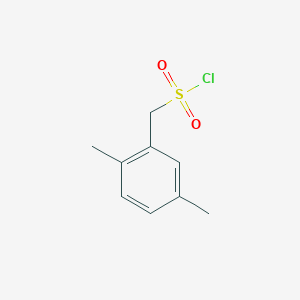
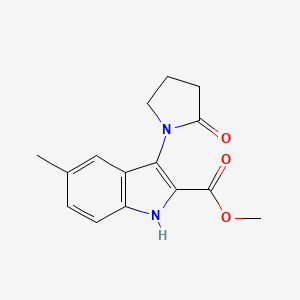

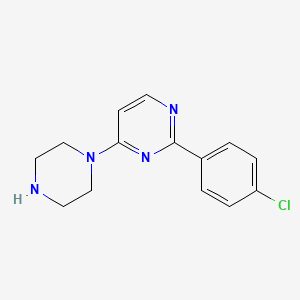
![2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine](/img/structure/B1392615.png)
